9-Methyldecanol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyldecanol-d7 is a deuterated compound with the molecular formula C11H17D7O and a molecular weight of 179.35 . It is primarily used in scientific research, particularly in the field of proteomics . The compound is a labeled version of 9-Methyldecanol, where seven hydrogen atoms are replaced with deuterium, making it useful for various analytical applications .
Preparation Methods
The synthesis of 9-Methyldecanol-d7 involves several steps. One common method starts with the protection of the hydroxyl group in 6-chloro-1-hexanol using dihydropyran catalyzed by para-toluene sulfonic acid to produce 6-chloro-hexyl tetrahydropyran ether . This intermediate is then reacted with magnesium turnings to form a Grignard reagent, which subsequently reacts with 1-bromo-2-methyl-butane under the catalysis of cuprous bromide to yield 8-methyl-sunny tetrahydropyran ether . The protecting group is then removed under acidic conditions to generate 8-methyl-1-decyl alcohol, which is finally oxidized to obtain 9-Methyldecanol . The deuterated version, this compound, can be synthesized by using deuterated reagents in the same synthetic route .
Chemical Reactions Analysis
9-Methyldecanol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like 2,2,6,6-tetramethylpiperidinyloxy for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield 9-Methyldecanal-d7 .
Scientific Research Applications
9-Methyldecanol-d7 is widely used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for the synthesis of apolipoprotein E secretion stimulator N 4909 . Additionally, it is used in various analytical techniques to study metabolic pathways and molecular interactions . Its deuterated nature makes it valuable for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing insights into the structural and functional aspects of biological molecules .
Mechanism of Action
The mechanism of action of 9-Methyldecanol-d7 involves its interaction with specific molecular targets and pathways. As a labeled compound, it is primarily used to trace and study metabolic pathways in biological systems . The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, allowing researchers to monitor the compound’s behavior and interactions at the molecular level .
Comparison with Similar Compounds
9-Methyldecanol-d7 can be compared with other similar compounds such as 9-Methyldecanol and other deuterated alcohols. The primary difference lies in the presence of deuterium atoms, which enhance its utility in analytical applications . Other similar compounds include 9-Methyl-1-decanol-d7 and other deuterated versions of long-chain alcohols . The uniqueness of this compound lies in its specific labeling, which makes it particularly useful for detailed molecular studies .
Properties
CAS No. |
1794811-01-0 |
---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
179.355 |
IUPAC Name |
9,10,10,10-tetradeuterio-9-(trideuteriomethyl)decan-1-ol |
InChI |
InChI=1S/C11H24O/c1-11(2)9-7-5-3-4-6-8-10-12/h11-12H,3-10H2,1-2H3/i1D3,2D3,11D |
InChI Key |
JTKHUJNVHQWSAY-UENXPIBQSA-N |
SMILES |
CC(C)CCCCCCCCO |
Synonyms |
9-Methyl-1-decanol-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.